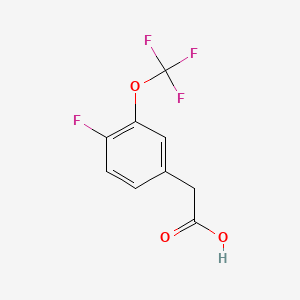

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid, also known as 4-F3TPA, is an organic compound with a molecular formula C8H6F5O3. It is a colorless to slightly yellowish liquid at room temperature and is soluble in water, alcohol, and other organic solvents. 4-F3TPA has a wide range of applications in both organic and inorganic chemistry and is used as a catalyst in many reactions. It is also used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Fluorination Strategies

- A study demonstrated a divergent strategy for the fluorination of phenylacetic acid derivatives, using a charge-transfer complex. The solvent played a critical role in the reaction outcome, with water leading to decarboxylative fluorination and non-aqueous conditions resulting in the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).

Synthesis Methods

- Research revealed a new approach to synthesize 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate, using mixed trifluoroacetyl phenylacetyl anhydride and halostyrenes or vinylcycloalkanes (Vincek & Booth, 2009).

Fluoroalkyl Amino Reagents

- A study developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents, activated by a Lewis acid, were useful in the synthesis of important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

Metabolic Pathways

- The metabolism of p-fluorophenylacetic acid by a Pseudomonas species revealed the involvement of several intermediates, including 3-fluoro-3-hexenedioic acid, in the degradation pathway. This study highlighted the microorganism's ability to adapt to the metabolism of phenylacetic acid and related compounds (Harper & Blakley, 1971).

Syn-Fluoro-trifluoromethylation

- Research on syn-Fluoro- and -Oxy-trifluoromethylation of arylacetylenes demonstrated a one-step method for producing (Z)-α-fluoro-β-CF3 styrenes, with potential applications in the preparation of various functionalized trifluoromethylated Z-alkenes (Zhang, Wan & Bie, 2017).

Chemical Reactivity and Spectroscopy

- Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluorinated derivatives, provided insights into their structural and chemical properties (Srivastava et al., 2015).

Mecanismo De Acción

Biochemical Pathways

It has been suggested that the compound may be involved in proteomics research

Result of Action

It is suggested that the compound may have potential applications in proteomics research , but the specific effects at the molecular and cellular level need to be further investigated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid, it is recommended to avoid all personal contact, including inhalation . The compound should be handled in a well-ventilated area, and contact with moisture should be avoided . Protective clothing, gloves, safety glasses, and dust respirators should be worn when risk of exposure occurs .

Propiedades

IUPAC Name |

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICXEJYYIREWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)

![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)

![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)

![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)